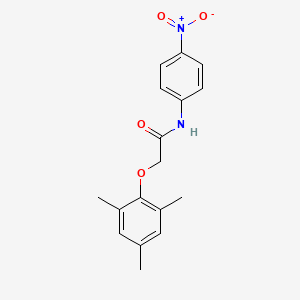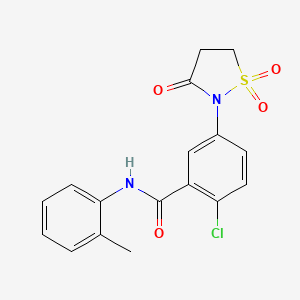![molecular formula C15H20N2O3S B5136841 N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. This compound is known for its unique properties and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide involves the covalent modification of the active site of enzymes and ion channels. The compound contains a reactive thiol group that can form a covalent bond with the active site of the target protein. This covalent modification leads to the inhibition of the enzyme or ion channel activity.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes such as caspases, proteasomes, and kinases. Additionally, it has been shown to modulate the activity of ion channels and transporters. In terms of physiological effects, N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is its ability to inhibit the activity of enzymes and ion channels in a specific and irreversible manner. This makes it a valuable tool for studying the function of these proteins in cells and tissues. However, one of the limitations of this compound is its potential toxicity and off-target effects. Therefore, it is important to use this compound at appropriate concentrations and in a controlled manner.
Orientations Futures
There are several future directions for the research on N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, this compound could be used as a tool for studying the role of enzymes and ion channels in various diseases such as cancer and neurodegenerative disorders. Finally, the use of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide as a fluorescent probe for the detection of ROS could have potential applications in the field of oxidative stress research.
Conclusion:
In conclusion, N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is a valuable compound for scientific research due to its unique properties and potential applications in various fields. Its ability to inhibit the activity of enzymes and ion channels in a specific and irreversible manner makes it a valuable tool for studying the function of these proteins in cells and tissues. However, it is important to use this compound at appropriate concentrations and in a controlled manner due to its potential toxicity and off-target effects. Future research on this compound could lead to the development of more potent and selective analogs and could have potential applications in the study of various diseases and oxidative stress.
Méthodes De Synthèse
The synthesis of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrophenylacrylic acid with tert-butylthioethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields the desired product in high purity.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has several potential applications in scientific research. It has been extensively studied for its ability to inhibit the activity of various enzymes such as proteases, kinases, and phosphatases. This compound has also been shown to modulate the activity of ion channels and transporters. Additionally, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propriétés
IUPAC Name |
(E)-N-(2-tert-butylsulfanylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21-10-9-16-14(18)8-7-12-5-4-6-13(11-12)17(19)20/h4-8,11H,9-10H2,1-3H3,(H,16,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABHVEZSKMLFLP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)
![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)


![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)

![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
